Stearyltriphenylphosphonium Bromide
Overview
Description
This compound is characterized by a long stearyl chain attached to a triphenylphosphonium group, making it a useful research chemical in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stearyltriphenylphosphonium Bromide typically involves the reaction of triphenylphosphine with an alkyl halide, such as octadecyl bromide. The reaction is carried out in an organic solvent like toluene under reflux conditions. The general reaction scheme is as follows:
Ph3P+C18H37Br→Ph3P+C18H37Br−
This reaction results in the formation of this compound as a white solid, which can be purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of reagents to ensure high yield and purity. The product is then subjected to filtration, washing, and drying to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Stearyltriphenylphosphonium Bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium group can participate in redox reactions.
Complex Formation: The compound can form complexes with transition metals.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while oxidation reactions can produce phosphine oxides .
Scientific Research Applications
Stearyltriphenylphosphonium Bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the preparation of mitochondria-targeting liposomes for drug delivery.
Medicine: Investigated for its potential in targeted cancer therapy due to its ability to accumulate in mitochondria.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Stearyltriphenylphosphonium Bromide involves its ability to target and accumulate in mitochondria. The long stearyl chain allows the compound to anchor into lipid bilayers, while the triphenylphosphonium group facilitates its uptake by mitochondria. This targeting capability makes it useful for delivering therapeutic agents directly to mitochondria, thereby enhancing their efficacy .
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar structure but with a shorter alkyl chain.
Ethyltriphenylphosphonium Bromide: Another quaternary phosphonium salt with a different alkyl group.
Benzyltriphenylphosphonium Bromide: Contains a benzyl group instead of a stearyl group.
Uniqueness
Stearyltriphenylphosphonium Bromide is unique due to its long stearyl chain, which provides enhanced lipophilicity and mitochondrial targeting ability compared to other phosphonium salts. This makes it particularly valuable in applications requiring mitochondrial delivery .
Properties
IUPAC Name |
octadecyl(triphenyl)phosphanium;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-37(34-27-20-17-21-28-34,35-29-22-18-23-30-35)36-31-24-19-25-32-36;/h17-25,27-32H,2-16,26,33H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZVCQADHJCNDL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52BrP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42036-79-3 | |
Record name | Phosphonium, octadecyltriphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42036-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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